molecular formula C15H11N2O2D3 B602600 10,11-Dihydro-10-hydroxycarbazepine-d3 CAS No. 1189917-36-9

10,11-Dihydro-10-hydroxycarbazepine-d3

Cat. No.: B602600
CAS No.: 1189917-36-9
M. Wt: 257.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,11-Dihydro-10-hydroxycarbazepine-d3 is a deuterated analog of 10,11-Dihydro-10-hydroxycarbazepine, which is an active metabolite of oxcarbazepine. This compound is primarily used in research applications that require stable isotopic labeling, such as quantitative mass spectrometry, to improve the precision of mechanistic studies .

Mechanism of Action

Target of Action

Licarbazepine-d3, also known as 10,11-Dihydro-10-hydroxy Carbamazepine-d3, primarily targets voltage-gated sodium channels in neurons. These channels play a crucial role in the initiation and propagation of action potentials, which are essential for neuronal communication .

Mode of Action

Licarbazepine-d3 acts by inhibiting the voltage-gated sodium channels. By binding to these channels, it stabilizes the inactive state, thereby reducing the frequency of action potentials. This inhibition decreases neuronal excitability and prevents the excessive firing of neurons, which is beneficial in conditions like epilepsy .

Biochemical Pathways

The inhibition of sodium channels by Licarbazepine-d3 affects several downstream pathways. Primarily, it reduces the release of excitatory neurotransmitters such as glutamate. This reduction in excitatory neurotransmission helps in controlling seizures and stabilizing mood in patients with epilepsy and bipolar disorder .

Pharmacokinetics

Licarbazepine-d3 exhibits favorable pharmacokinetic properties. It is well-absorbed orally and undergoes hepatic metabolism. The compound is primarily metabolized to its active form, licarbazepine, which is then excreted mainly via the kidneys. The bioavailability of Licarbazepine-d3 is influenced by its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

At the molecular level, the action of Licarbazepine-d3 results in the stabilization of neuronal membranes and a decrease in the hyperexcitability of neurons. This leads to a reduction in the frequency and severity of seizures in epileptic patients. Additionally, it has mood-stabilizing effects, making it useful in the treatment of bipolar disorder .

Action Environment

The efficacy and stability of Licarbazepine-d3 can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and excretion, potentially leading to drug interactions. Additionally, factors such as pH and temperature can influence the stability of the compound, affecting its shelf life and efficacy .

Licarbazepine-d3, with its targeted action on sodium channels and favorable pharmacokinetic profile, represents a valuable therapeutic option for managing epilepsy and mood disorders.

: Licarbazepine - Wikipedia : FDA - APTIOM

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Dihydro-10-hydroxycarbazepine-d3 involves the reduction of oxcarbazepine. One common method includes dissolving oxcarbazepine in ethanol and adding sodium borohydride in batches while stirring at room temperature. The reaction mixture is then stirred for an additional two hours before being filtered and washed to obtain the desired product .

Industrial Production Methods: In an industrial setting, the process is scaled up by using larger reaction vessels and maintaining similar reaction conditions. The use of ethanol as a solvent and sodium borohydride as a reducing agent remains consistent. The reaction is carefully monitored to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 10,11-Dihydro-10-hydroxycarbazepine-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced further to yield other hydroxy derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include various hydroxy and alkyl derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

10,11-Dihydro-10-hydroxycarbazepine-d3 is widely used in scientific research due to its stable isotopic labeling. Its applications include:

Comparison with Similar Compounds

  • 10,11-Dihydro-10-hydroxycarbamazepine
  • Oxcarbazepine
  • Carbamazepine

Comparison: 10,11-Dihydro-10-hydroxycarbazepine-d3 is unique due to its deuterated nature, which makes it particularly useful in research applications requiring stable isotopic labeling. Compared to its non-deuterated analogs, it provides enhanced precision in mass spectrometry studies. Additionally, its metabolic stability and pharmacokinetic properties are similar to those of 10,11-Dihydro-10-hydroxycarbamazepine, making it a valuable tool in pharmacological research .

Properties

IUPAC Name

5,6,6-trideuterio-5-hydroxybenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/i9D2,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPDWHIDQYTSHX-BAVZAHHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C2=CC=CC=C2N(C3=CC=CC=C3C1([2H])O)C(=O)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661927
Record name 10-Hydroxy(10,11,11-~2~H_3_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189917-36-9
Record name 10-Hydroxy(10,11,11-~2~H_3_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,6-trideuterio-5-hydroxybenzo[b][1]benzazepine-11-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10,11-Dihydro-10-hydroxycarbazepine-d3
Reactant of Route 2
10,11-Dihydro-10-hydroxycarbazepine-d3
Reactant of Route 3
10,11-Dihydro-10-hydroxycarbazepine-d3
Reactant of Route 4
10,11-Dihydro-10-hydroxycarbazepine-d3
Reactant of Route 5
10,11-Dihydro-10-hydroxycarbazepine-d3
Reactant of Route 6
10,11-Dihydro-10-hydroxycarbazepine-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.